
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide
Descripción general
Descripción
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide, also known as BZML, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases. BZML belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide is not fully understood. However, it has been proposed that this compound exerts its biological activity by interacting with various cellular targets such as enzymes, receptors, and ion channels. For example, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. This compound has also been shown to modulate the activity of various neurotransmitter receptors such as dopamine receptors and serotonin receptors.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects such as anti-inflammatory, antioxidant, and anti-tumor activities. In vitro and in vivo studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-1beta (IL-1beta) and tumor necrosis factor-alpha (TNF-alpha). This compound has also been shown to scavenge free radicals and protect cells from oxidative stress. In addition, this compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide is its high potency and selectivity towards its biological targets. This compound has been shown to exhibit nanomolar potency towards various cellular targets such as HDACs and neurotransmitter receptors. Another advantage of this compound is its low toxicity towards normal cells. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide. One of the future directions is the development of this compound derivatives with improved solubility and pharmacokinetic properties. Another future direction is the investigation of the potential synergistic effects of this compound with other drugs or natural compounds. Furthermore, the elucidation of the precise molecular targets and signaling pathways of this compound can provide insights into its mechanism of action and facilitate the development of more potent and selective derivatives. Finally, the evaluation of the efficacy and safety of this compound in preclinical and clinical studies can pave the way for its potential use as a therapeutic agent in various diseases.
Aplicaciones Científicas De Investigación
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer, this compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, this compound has been shown to inhibit the aggregation of beta-amyloid protein, which is responsible for the formation of plaques in the brain. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress and inflammation.
Propiedades
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-2-22-12-7-8-13-16(10-12)24-18(19-13)20-17(21)15-9-11-5-3-4-6-14(11)23-15/h3-8,10,15H,2,9H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFMDRSRZZLVEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-tert-butylphenyl)-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B3952311.png)
![N~3~-acetyl-N~1~-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-beta-alaninamide](/img/structure/B3952315.png)
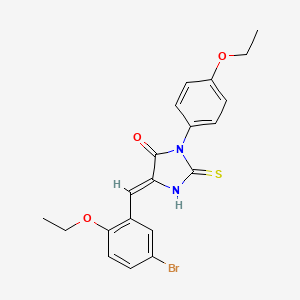
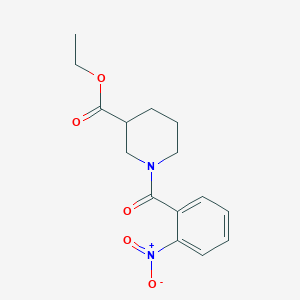

![5-{3,5-dichloro-2-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3952348.png)
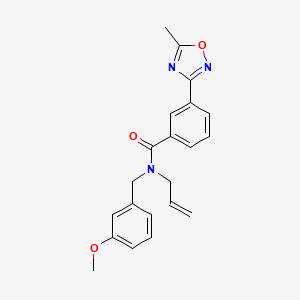
![2-[(4,6,7-trimethyl-2-quinazolinyl)thio]ethyl (2,4-dichlorophenoxy)acetate](/img/structure/B3952358.png)
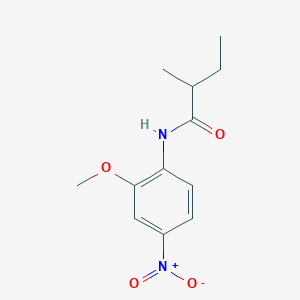
![ethyl {2-[(2-methylpentanoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3952366.png)
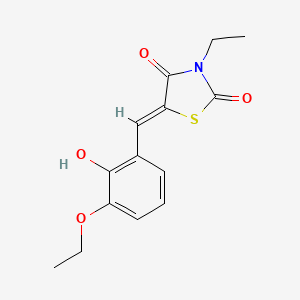
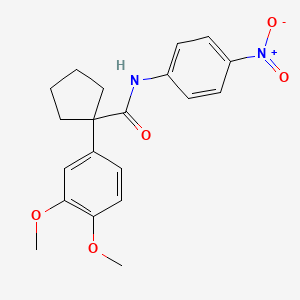
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide](/img/structure/B3952401.png)
